

# Spectroscopic comparison between Dienogest and Dimethoxy Dienogest

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Compound of Interest

Compound Name: Dimethoxy Dienogest

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# Spectroscopic Comparison: Dienogest vs. Dimethoxy Dienogest

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of Dienogest and its related compound, **Dimethoxy Dienogest**. Dienogest is a synthetic progestogen widely used in oral contraceptives and for the treatment of endometriosis. **Dimethoxy Dienogest** is recognized as a significant impurity of Dienogest, often designated as Dienogest Impurity E. A thorough understanding of their distinct spectroscopic signatures is crucial for quality control, impurity profiling, and stability testing in pharmaceutical development.

While extensive spectroscopic data is publicly available for Dienogest, detailed experimental spectra for **Dimethoxy Dienogest** are less accessible and are typically provided with the purchase of certified reference standards. This guide summarizes the available data and outlines the standard experimental protocols for these analyses.

## **Molecular Structures**

Dienogest:  $C_{20}H_{25}NO_2$  Dimethoxy Dienogest:  $C_{22}H_{31}NO_3$ 

## **Quantitative Spectroscopic Data Summary**



The following tables summarize the key spectroscopic data for Dienogest. Corresponding experimental data for **Dimethoxy Dienogest** is not widely available in the public domain.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for Dienogest

Parameter	<sup>1</sup> H NMR (CDCl <sub>3</sub> , 600 MHz)	<sup>13</sup> C NMR (CDCl <sub>3</sub> , 150 MHz)
Key Chemical Shifts (δ, ppm)	Data available in comprehensive studies[1]	Data available in comprehensive studies[1]
Reference	[1]	[1]

Note: Detailed peak assignments for Dienogest can be found in the cited literature. For **Dimethoxy Dienogest**, NMR data is used for structural confirmation by suppliers of reference standards but is not publicly detailed.

Table 2: Infrared (IR) Spectroscopy Data for Dienogest

Parameter	Value (cm <sup>-1</sup> )
Key Absorption Bands	Data available from various spectral databases.
Technique	ATR-IR, KBr
Reference	[2]

Note: The IR spectrum of Dienogest is characterized by vibrational modes corresponding to its functional groups. Specific peak data for **Dimethoxy Dienogest** is not publicly available.

Table 3: Mass Spectrometry (MS) Data for Dienogest



Parameter	Value
Molecular Weight	311.42 g/mol
Major Fragmentation Peaks (m/z)	Data available in mass spectral databases.
Ionization Technique	ESI, GC-MS
Reference	

Note: The mass spectrum of Dienogest provides confirmation of its molecular weight and characteristic fragmentation patterns. For **Dimethoxy Dienogest**, the molecular weight is 357.49 g/mol .[3][4][5]

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data for Dienogest

Parameter	Value (nm)
λmax in Methanol	~297-305
Reference	[3][6]

Note: The UV absorption maximum of Dienogest is a key parameter for its quantification. The UV spectrum of **Dimethoxy Dienogest** is expected to differ due to the alteration in the chromophore, but specific data is not publicly available.

## **Experimental Protocols**

The spectroscopic analysis of Dienogest and its impurities is typically performed using standard pharmaceutical analysis protocols.

- 1. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Objective: To elucidate the molecular structure and confirm the identity of the compounds.
- Instrumentation: A high-resolution NMR spectrometer (e.g., 400-600 MHz).
- Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).

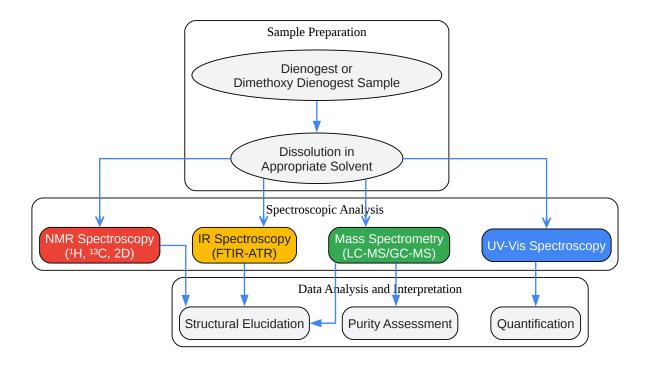


- Data Acquisition: <sup>1</sup>H NMR, <sup>13</sup>C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired.
- Analysis: Chemical shifts, coupling constants, and correlation peaks are analyzed to assign the structure.
- 2. Infrared (IR) Spectroscopy
- Objective: To identify the functional groups present in the molecule.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
- Data Acquisition: The IR spectrum is recorded in the mid-IR region (typically 4000-400 cm<sup>-1</sup>).
- Analysis: The positions and intensities of the absorption bands are correlated with specific functional groups.
- 3. Mass Spectrometry (MS)
- Objective: To determine the molecular weight and fragmentation pattern of the molecule.
- Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., LC-MS, GC-MS).
- Sample Preparation: The sample is dissolved in a suitable solvent and introduced into the ion source.
- Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are recorded.
- Analysis: The molecular weight is determined from the molecular ion peak, and the fragmentation pattern is used to support structural elucidation.
- 4. Ultraviolet-Visible (UV-Vis) Spectroscopy



- Objective: To determine the wavelength of maximum absorption and to quantify the compound.
- Instrumentation: A UV-Vis spectrophotometer.
- Sample Preparation: A solution of the compound of known concentration is prepared in a suitable solvent (e.g., methanol, ethanol).
- Data Acquisition: The absorbance is measured over a range of wavelengths (e.g., 200-400 nm).
- Analysis: The wavelength of maximum absorbance (λmax) is identified, and a calibration curve can be constructed for quantitative analysis.

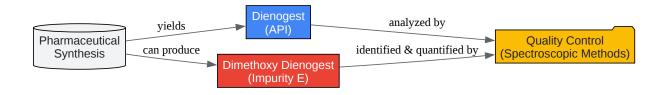
### **Visualizations**





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Caption: Experimental workflow for spectroscopic comparison.



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Caption: Relationship between Dienogest and its impurity.

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